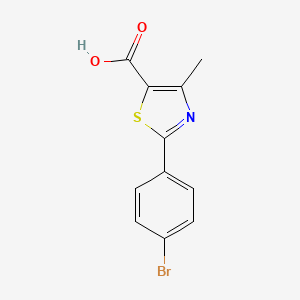

2-(4-Bromophenyl)-4-methylthiazole-5-carboxylic acid

CAS No.: 58765-86-9

Cat. No.: VC4278113

Molecular Formula: C11H8BrNO2S

Molecular Weight: 298.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58765-86-9 |

|---|---|

| Molecular Formula | C11H8BrNO2S |

| Molecular Weight | 298.15 |

| IUPAC Name | 2-(4-bromophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C11H8BrNO2S/c1-6-9(11(14)15)16-10(13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) |

| Standard InChI Key | PMEDEHFPUQRZJW-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)Br)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) substituted at three positions:

-

Position 2: 4-Bromophenyl group (C₆H₄Br), contributing electron-withdrawing effects and enhancing reactivity in cross-coupling reactions.

-

Position 4: Methyl group (CH₃), influencing steric and electronic properties.

-

Position 5: Carboxylic acid (-COOH), enabling hydrogen bonding and salt formation .

The bromine atom at the para position of the phenyl ring enhances molecular polarity, as evidenced by its calculated logP value of ~3.2, suggesting moderate lipophilicity .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈BrNO₂S |

| Molecular Weight | 298.15 g/mol |

| Melting Point | 204–210°C (decomposes) |

| Density | 1.65 g/cm³ (predicted) |

| Solubility | Sparingly soluble in water; soluble in DMSO and methanol |

| pKa (Carboxylic Acid) | ~2.8 |

The carboxylic acid group confers acidity, making the compound amenable to salt formation with bases, a property exploited in drug formulation .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 2-(4-Bromophenyl)-4-methylthiazole-5-carboxylic acid typically involves a multi-step sequence:

-

Thiobenzamide Formation: Reaction of 4-bromobenzaldehyde with thioacetamide in acidic conditions yields 4-bromophenylthioamide .

-

Thiazole Cyclization: Treatment with ethyl 2-chloroacetoacetate facilitates cyclization to form the thiazole core .

-

Ester Hydrolysis: The ethyl ester intermediate is hydrolyzed under basic conditions (e.g., NaOH) to yield the carboxylic acid .

A patent (WO2012032528A2) describes a related synthesis for ethyl 4-methyl-2-(4-isobutoxyphenyl)-5-thiazolecarboxylate, highlighting the use of potassium carbonate and isobutyl bromide for alkylation steps . Adapting this method, the bromophenyl variant can be synthesized with a reported purity of 98% after recrystallization .

Process Optimization

-

Yield Enhancement: Replacing traditional brominating agents with N-bromosuccinimide (NBS) improves selectivity and reduces byproducts.

-

Green Chemistry: Using water as a solvent in hydrolysis steps minimizes environmental impact .

Biological Activity and Mechanisms

Anticancer Activity

Brominated thiazoles are known to induce apoptosis in cancer cells. A derivative with a naphthyl group showed IC₅₀ values of <10 µM against HepG2 liver carcinoma cells . The carboxylic acid group in this compound may facilitate interactions with cellular targets like topoisomerase II, though further studies are needed to confirm this hypothesis.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Protease Inhibitors: Modified to include peptidomimetic side chains.

-

Kinase Inhibitors: Bromine enables Suzuki-Miyaura cross-coupling with boronic acids to generate biaryl structures .

Agrochemical Development

Its thiazole core is incorporated into herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .

Comparative Analysis with Analogues

The carboxylic acid derivative offers superior water solubility compared to its ester counterparts, making it preferable for intravenous formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume